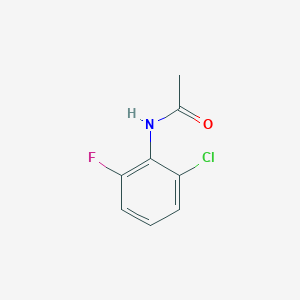

N-(2-chloro-6-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloro-6-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an acetamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-chloro-6-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The process may include steps such as crystallization, filtration, and drying to obtain the compound in high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-chloro

Activité Biologique

N-(2-chloro-6-fluorophenyl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as a thrombin inhibitor and its antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Target Enzyme: Thrombin

This compound primarily targets thrombin, a serine protease crucial in the coagulation cascade. The compound inhibits thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . This inhibition can be beneficial in managing thrombotic disorders.

Biochemical Pathways

The interaction with thrombin affects various biochemical pathways, particularly those involved in coagulation. By inhibiting thrombin activity, the compound alters cellular signaling pathways and gene expression related to coagulation and inflammation .

Pharmacokinetics

The compound exhibits good bioavailability and stability under standard laboratory conditions. Its potency as a thrombin inhibitor suggests that it can effectively reach therapeutic concentrations in vivo.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. Studies indicate that substituents on the phenyl ring significantly affect its potency and selectivity against various biological targets. For instance, halogenated substituents enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Structure-Activity Relationship Overview

| Substituent | Activity Level | Target Organism |

|---|---|---|

| 2-Chloro | Moderate | Gram-positive bacteria |

| 6-Fluoro | High | MRSA |

| 4-Chlorophenyl | Very High | Gram-positive bacteria |

| 4-Fluorophenyl | Moderate | Gram-negative bacteria |

Case Studies and Research Findings

-

Thrombin Inhibition Study :

A study demonstrated that this compound derivatives showed varying inhibitory effects on thrombin with Ki values ranging from 0.9 to 33.9 nM. The most potent derivatives contained specific substituents that enhanced binding affinity . -

Antimicrobial Activity :

Research involving quantitative structure-activity relationship (QSAR) analysis indicated that chloroacetamides, including this compound, exhibited significant antimicrobial properties against various strains of bacteria and fungi. The compounds were particularly effective against Gram-positive strains due to their ability to penetrate cell membranes efficiently . -

Cytotoxicity Studies :

Compounds similar to this compound have been evaluated for cytotoxic effects against human cancer cell lines. Results showed promising inhibition of cell proliferation, indicating potential applications in cancer therapy.

Propriétés

IUPAC Name |

N-(2-chloro-6-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQHRBFOTQDMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.